Cas no 128700-97-0 (Gingerenone A)

Gingerenone A structure
Gingerenone A structure
Nome del prodotto:Gingerenone A
Numero CAS:128700-97-0
MF:C21H24O5
MW:356.412266731262
CID:158175
PubChem ID:5281775

Gingerenone A Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Hepten-3-one,1,7-bis(4-hydroxy-3-methoxyphenyl)-, (4E)-
    • Gingerenone A
    • (E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
    • (E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-4-hepten-3-one
    • (E)-gingerenone A
    • 1,7-bis(4-hydroxy-3-methoxyphenyl)-hept-4-en-3-one
    • AC1NQZ22
    • C10460
    • CHEMBL1086746
    • gingerenone-A
    • RP07048
    • SureCN4740686
    • Y7369
    • (E)-1,7-Bis(3-methoxy-4-hydroxyphenyl)-4-hepten-3-one
    • Q27106727
    • Gingerone A
    • (E)-1,7-bis(4-hydroxy-3-methoxy-phenyl)hept-4-en-3-one
    • 4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)-, (E)-
    • HY-120912
    • FWDXZNKYDTXGOT-GQCTYLIASA-N
    • 128700-97-0
    • 1,7-Bis(4-hydroxy-3-methoxyphenyl)-4-hepten-3-one, 9CI
    • CS-0079572
    • CHEBI:5352
    • 79067-88-2
    • 4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)-
    • (4E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
    • AS-HK014
    • (4E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-4-hepten-3-one
    • SCHEMBL4740686
    • DTXSID50873741
    • AC-36929
    • 1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
    • AKOS028112802
    • EX-A7649
    • 4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)-, (4E)-
    • 1,7-Bis(3,4-dihydroxyphenyl)-1,4,6-heptatrien-3-one; 1,2,6,7-Tetrahydro, 3',3''-di-Me ether
    • DA-73720
    • (4E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)-4-hepten-3-one; (E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)-4-hepten-3-one;
    • G15837
    • Gingerenone A?
    • Inchi: InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+
    • Chiave InChI: FWDXZNKYDTXGOT-GQCTYLIASA-N
    • Sorrisi: O=C(CCC1C=CC(O)=C(OC)C=1)/C=C/CCC1C=CC(O)=C(OC)C=1

Proprietà calcolate

  • Massa esatta: 356.16242
  • Massa monoisotopica: 356.162374
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 9
  • Complessità: 450
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 76
  • XLogP3: 3.7

Proprietà sperimentali

  • Densità: 1.183
  • Punto di ebollizione: 571.3°Cat760mmHg
  • Punto di infiammabilità: 200.3°C
  • Indice di rifrazione: 1.583
  • PSA: 75.99
  • LogP: 3.80570
  • Pressione di vapore: 0.0±1.6 mmHg at 25°C

Gingerenone A Informazioni sulla sicurezza

Gingerenone A Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
DC Chemicals
DC20391-250 mg
Gingerenone A
128700-97-0 >98%
250mg
$1900.0 2022-02-28
TRC
G387500-100mg
Gingerenone A
128700-97-0
100mg
$ 391.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S10225-5mg
(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
128700-97-0
5mg
¥4698.0 2021-09-08
TRC
G387500-500mg
Gingerenone A
128700-97-0
500mg
$ 1713.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-490979-250 mg
Gingerenone A,
128700-97-0
250MG
¥5,791.00 2023-07-11
TargetMol Chemicals
TN5770-5 mg
Gingerenone A
128700-97-0 98%
5mg
¥ 3,230 2023-07-11
DC Chemicals
DC20391-250mg
Gingerenone A
128700-97-0 >98%
250mg
$1900.0 2023-09-15
TargetMol Chemicals
TN5770-1 mL * 10 mM (in DMSO)
Gingerenone A
128700-97-0 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
DC Chemicals
DC20391-1g
Gingerenone A
128700-97-0 >98%
1g
$3800.0 2023-09-15
1PlusChem
1P009D5K-5mg
(E)-1,7-BIS(4-HYDROXY-3-METHOXYPHENYL)HEPT-4-EN-3-ONE
128700-97-0 ≥98%
5mg
$64.00 2023-12-25
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